molecular formula C13H13N3O2S B2815588 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-09-8

6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2815588
CAS No.: 1705660-09-8
M. Wt: 275.33
InChI Key: SMPZQAFZPIIQEF-UHFFFAOYSA-N
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Description

6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS: 1705660-09-8) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted at the 6-position with a 3-methylbenzenesulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, with a molecular weight of 275.3262 g/mol .

Properties

IUPAC Name

6-(3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-10-3-2-4-12(5-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPZQAFZPIIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrro

Biological Activity

6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a 3-methylphenyl ring. Its molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S, and it has a molecular weight of approximately 256.31 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit various mechanisms of action, primarily through inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Kinase Inhibition : Studies have shown that similar compounds can inhibit receptor tyrosine kinases (RTKs) such as MerTK, which plays a crucial role in tumor growth and survival. For instance, a related compound demonstrated an IC50 value of 6.7±0.3μmol/L6.7\pm 0.3\mu mol/L against MerTK, indicating significant inhibitory activity against tumor cell lines like MV-4-11 .
  • Cell Proliferation : The antiproliferative effects of these compounds are often assessed using various cancer cell lines. In one study, a pyrrolo[2,3-d]pyrimidine derivative exhibited selective inhibition of MV-4-11 cells with a GI50 value approximately three to six times more potent than on other tested tumor cells .

Table 1: Summary of Biological Activities

Compound NameTarget KinaseIC50 (μmol/L)Cell Lines Tested
This compoundMerTKTBDMV-4-11, A549
Related Pyrrolo CompoundMerTK6.7 ± 0.3MV-4-11
Another Pyrrolo CompoundN/ATBDVarious Tumor Cell Lines

Note: TBD indicates that specific data for the compound is not yet available.

Case Studies

  • Inhibition of Tumor Growth : In a study focused on the antiproliferative properties of pyrrolo[2,3-d]pyrimidines, researchers synthesized several derivatives and evaluated their effects on various cancer cell lines including MV-4-11 and A549. The results indicated that modifications to the pyrrolo structure could enhance inhibitory effects on cell proliferation and suggest pathways for further optimization .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand how these compounds interact with their targets at the molecular level. For instance, one study showed that a derivative could effectively bind to the active site of MerTK, suggesting potential for development as targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity References
6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine 3-Methylbenzenesulfonyl at position 6 275.33 Not explicitly stated
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) Pyrrolo[3,4-d]pyrimidine 4-Fluoro-2-methylbenzenesulfonyl at position 6 293.32 Research use only (antiviral potential inferred)
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines (e.g., Compound 1) Pyrrolo[2,3-d]pyrimidine (isomeric) Substituents at positions 4 and 7 ~250–300 (varies) Antiviral (ZIKV, DENV)
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Pyrrolo[3,4-d]pyrimidine Morpholine and thiadiazole-carbonyl at position 6 332.38 Kinase inhibition (hypothesized)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Partially saturated pyrrolo[3,4-d]pyrimidine None (core only) 188.23 Precursor for antimicrobial quinolones

Key Findings

Core Isomerism and Substitution Patterns :

  • The pyrrolo[3,4-d]pyrimidine core (target compound) differs from pyrrolo[2,3-d]pyrimidine () in nitrogen positioning, altering electronic properties and binding modes. For example, 4,7-disubstituted pyrrolo[2,3-d]pyrimidines exhibit antiviral activity against flaviviruses, while the 6-sulfonyl-substituted pyrrolo[3,4-d]pyrimidine may target distinct pathways .
  • Substitution at the 6-position with bulky sulfonyl groups (e.g., 3-methylbenzenesulfonyl) likely enhances steric interactions with hydrophobic enzyme pockets compared to smaller substituents .

Impact of Halogenation: The 4-fluoro substituent in BK47214 increases molecular weight (293.32 vs. 275.33) and may improve metabolic stability but reduce solubility compared to the non-fluorinated target compound .

Role of Sulfonyl vs. In contrast, the thiadiazole-carbonyl group in ’s compound introduces additional hydrogen-bond acceptors, possibly enhancing kinase inhibition .

Saturation and Reactivity: The dihydro core (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) lacks aromaticity at the 6-7 bond, increasing flexibility and altering reactivity. This makes it a precursor for synthesizing antimicrobial quinolones, whereas the fully aromatic target compound may prioritize rigid binding conformations .

Research Implications

  • Drug Design Strategies : The 6-position sulfonyl group offers a modular site for introducing substituents to optimize pharmacokinetics (e.g., fluorine for stability, morpholine for solubility) .
  • Target Identification : The lack of elucidated molecular targets for these compounds underscores the need for proteomic studies to map binding partners .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of the pyrrolopyrimidine core using 3-methylbenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Sodium hydride (NaH) in dry DMF is often used to deprotonate the pyrrolopyrimidine nitrogen, facilitating sulfonyl group introduction .
  • Purification : Thin-layer chromatography (TLC) with solvent systems like CH₂Cl₂/MeOH (99:1) ensures high purity .
  • Optimization : Reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios (e.g., 1:1.2 substrate:sulfonylating agent) are critical for yield maximization .

Q. Which spectroscopic techniques confirm the structural identity of this compound, and what diagnostic signals are observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : The sulfonyl group induces deshielding of adjacent protons (δ ~7.5–8.5 ppm for aromatic protons). The pyrrolopyrimidine core shows distinct signals for NH protons (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns highlighting the sulfonyl moiety (e.g., [M+H]⁺ or [M–SO₂]⁺ ions) .
  • X-ray Crystallography : Resolves the three-dimensional conformation, confirming the sulfonyl group’s orientation relative to the heterocyclic core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature reduces electron density at the pyrimidine ring, affecting binding to biological targets .
  • Molecular Docking : Simulates interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic contacts between the sulfonyl group and active-site residues .

Q. What strategies address contradictions in reaction kinetics during scale-up synthesis under varied solvent systems?

  • Methodological Answer :

  • Kinetic Profiling : Compare reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) using in situ IR or HPLC monitoring. For instance, DMF may accelerate sulfonylation but increase side reactions .
  • Solvent Optimization : Use Hansen solubility parameters to select solvents that balance solubility and reactivity. For example, dichloromethane minimizes byproduct formation but requires longer reaction times .

Q. How does the 3-methylbenzenesulfonyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature directs nucleophiles to the less electron-deficient pyrrolo nitrogen. Substituent positioning (meta-methyl on benzene) further modulates steric hindrance .
  • Experimental Validation : Competitive reactions with alkyl halides (e.g., iodomethane) under controlled conditions quantify substitution preferences .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally analogous pyrrolopyrimidines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methyl on the sulfonyl group) and assay against target proteins. For example, 3-chloro analogs () may show higher kinase inhibition than 3-methyl derivatives due to enhanced electrophilicity .
  • Statistical Meta-Analysis : Apply multivariate regression to published IC₅₀ data, identifying key physicochemical descriptors (e.g., logP, polar surface area) driving activity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.